1-Chloro-2-(1-phenylvinyl)benzene
Overview
Description
1-Chloro-2-(1-phenylvinyl)benzene is an organic compound with the molecular formula C14H11Cl It is a chlorinated derivative of styrene, where the chlorine atom is attached to the benzene ring, and the vinyl group is substituted with a phenyl group
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of benzene, which generally interacts with various enzymes and receptors in the body .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes .
Pharmacokinetics
It also shows inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
Given its structural similarity to benzene, it may share some of benzene’s biological effects, which include potential cytotoxicity and genotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2-(1-phenylvinyl)benzene. For instance, its stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Additionally, its solubility, which is moderately low, can influence its bioavailability and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(1-phenylvinyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under inert conditions.
Another method involves the nucleophilic aromatic substitution of chlorobenzene with a phenylvinyl group under basic conditions . This reaction can be facilitated by the presence of electron-withdrawing groups on the benzene ring, which enhance the reactivity of the aryl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(1-phenylvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation Reactions: The vinyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol or water at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Phenolic Compounds: Formed through nucleophilic substitution.
Carbonyl Compounds: Formed through oxidation.
Ethylbenzene Derivatives: Formed through reduction.
Scientific Research Applications
1-Chloro-2-(1-phenylvinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
1-Chloro-2-(1-phenylvinyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(1-phenylvinyl)benzene: Similar structure but with the chlorine atom in the para position.
1-Bromo-2-(1-phenylvinyl)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-(1-phenylethyl)benzene: Similar structure but with an ethyl group instead of a vinyl group.
These compounds share similar reactivity patterns but may differ in their physical properties and specific applications .
Properties
IUPAC Name |
1-chloro-2-(1-phenylethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAWDTPUQBNQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538950 | |
Record name | 1-Chloro-2-(1-phenylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24892-81-7 | |
Record name | 1-Chloro-2-(1-phenylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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